molecular formula C6H12O2S B8708078 (2S)-4-Methyl-2-sulfanylpentanoic acid CAS No. 66386-08-1

(2S)-4-Methyl-2-sulfanylpentanoic acid

Cat. No.: B8708078
CAS No.: 66386-08-1
M. Wt: 148.23 g/mol
InChI Key: VOKMUKPTVFXIMU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Methyl-2-sulfanylpentanoic acid is a chiral carboxylic acid featuring a sulfanyl (-SH) group at the C2 position and a methyl branch at C2.

Properties

CAS No.

66386-08-1

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

(2S)-4-methyl-2-sulfanylpentanoic acid

InChI

InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

VOKMUKPTVFXIMU-YFKPBYRVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)S

Canonical SMILES

CC(C)CC(C(=O)O)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S)-2-Chloro-4-methylpentanoic acid -Cl at C2, -COOH at C1 C₆H₁₁ClO₂ 150.60 Synthetic intermediate; chiral pool
4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid -Nitrobenzenesulfonamido at C2, -COOH at C1 C₁₂H₁₆N₂O₆S 316.33 Crystal structure studies; sulfonamide-based drug design
(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid -Methylsulfanyl at C4, quinazolinone moiety C₂₀H₂₄N₄O₅S₂ 488.56 Bioactive compound (hypothetical protease inhibition)
Key Observations:

Functional Group Impact: The sulfanyl (-SH) group in (2S)-4-Methyl-2-sulfanylpentanoic acid confers higher nucleophilicity and oxidation sensitivity compared to the chloro analog in . This makes it more reactive in thiol-disulfide exchange reactions . Sulfonamide derivatives () exhibit enhanced hydrogen-bonding capacity due to the -SO₂NH- group, favoring crystalline lattice formation—a trait exploited in crystallography and sustained-release drug formulations .

For example, the (2S)-configured chloro compound () has applications in asymmetric synthesis due to its defined stereochemistry .

In contrast, the nitrobenzenesulfonamide in could act as a photolabile protecting group .

Physicochemical Properties (Inferred)

  • Solubility : Sulfanyl derivatives are typically less polar than sulfonamides but more soluble in organic solvents than carboxylic acids with halide substituents.
  • Acidity : The -SH group (pKa ~10) is less acidic than -COOH (pKa ~5), but more acidic than -NH in sulfonamides (pKa ~12).

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